2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a fusion of isoindole and xanthene moieties, and its multiple functional groups, including furan, ethylamino, and dimethyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one typically involves a multi-step process. One common approach includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, under acidic conditions.
Introduction of the Xanthene Moiety: The xanthene ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Functional Group Modifications: The furan ring and ethylamino groups are introduced through nucleophilic substitution reactions, often using reagents like dimethylfuran and ethylamine.
Final Assembly: The final step involves the formation of the spiro linkage, which can be achieved through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(methylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
- 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(propylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one
Uniqueness
The uniqueness of 2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindole-3,9’-xanthene]-1-one lies in its specific combination of functional groups and structural features. The presence of both ethylamino and dimethyl substituents, along with the spiro linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C33H34N4O3 |
---|---|
Molekulargewicht |
534.6 g/mol |
IUPAC-Name |
2-[(Z)-(4,5-dimethylfuran-2-yl)methylideneamino]-3',6'-bis(ethylamino)-2',7'-dimethylspiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C33H34N4O3/c1-7-34-28-16-30-26(14-20(28)4)33(27-15-21(5)29(35-8-2)17-31(27)40-30)25-12-10-9-11-24(25)32(38)37(33)36-18-23-13-19(3)22(6)39-23/h9-18,34-35H,7-8H2,1-6H3/b36-18- |
InChI-Schlüssel |
CZXHFCLKRIPIQF-VHFSBPNMSA-N |
Isomerische SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3/N=C\C5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
Kanonische SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3N=CC5=CC(=C(O5)C)C)C6=C(O2)C=C(C(=C6)C)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.